molecular formula C9H15N3 B2550410 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine CAS No. 1328640-49-8

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B2550410
CAS No.: 1328640-49-8
M. Wt: 165.24
InChI Key: ROAQPAJXTZFPLI-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Scientific Research Applications

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process usually includes the formation of the pyrazole ring, followed by functionalization to introduce the cyclopropyl and methyl groups. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl and methyl groups in 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine distinguishes it from other similar compounds. These groups can influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-(5-cyclopropyl-2-methylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAQPAJXTZFPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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